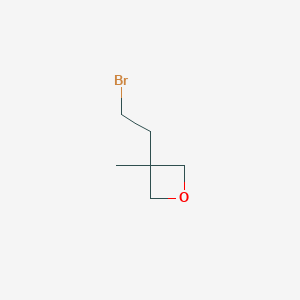

3-(2-Bromoethyl)-3-methyloxetane

Description

The Significance of Oxetane (B1205548) Motifs in Modern Chemical Synthesis

Oxetanes, four-membered cyclic ethers, have become increasingly important in medicinal chemistry and drug discovery. rsc.orgst-andrews.ac.uk They are often employed as bioisosteres for gem-dimethyl or carbonyl groups. rsc.orgresearchgate.net This substitution can lead to improved physicochemical properties of drug candidates, such as enhanced aqueous solubility, metabolic stability, and modulation of lipophilicity, without significantly increasing molecular weight. rsc.orgst-andrews.ac.uk The inherent ring strain of the oxetane core, which is higher than that of its five-membered counterpart, tetrahydrofuran (B95107), also makes it a useful reactive intermediate for further chemical transformations. researchgate.net

Unique Structural Features of 3,3-Disubstituted Oxetanes, with a Focus on 3-(2-Bromoethyl)-3-methyloxetane

The stability of the oxetane ring is significantly influenced by its substitution pattern. 3,3-Disubstituted oxetanes, in particular, exhibit a favorable balance of stability and reactivity. researchgate.net The gem-disubstitution at the 3-position is thought to reinforce the ring structure, making it more resistant to spontaneous ring-opening, a common issue with unsubstituted or monosubstituted oxetanes, especially under acidic conditions. rsc.org

This compound possesses a unique combination of a stable 3,3-disubstituted oxetane core and a reactive bromoethyl side chain. This bifunctional nature makes it a potentially versatile building block. The oxetane moiety can impart desirable physicochemical properties, while the primary bromide offers a handle for a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

| Property | Value | Source |

| Molecular Formula | C₅H₉BrO | sigmaaldrich.com |

| Molecular Weight | 165.03 g/mol | sigmaaldrich.com |

| CAS Number | 78385-26-9 | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| SMILES | CC1(CBr)COC1 | sigmaaldrich.com |

| InChI | 1S/C5H9BrO/c1-5(2-6)3-7-4-5/h2-4H2,1H3 | sigmaaldrich.com |

| InChIKey | MGBZKWOJRYGRTO-UHFFFAOYSA-N | sigmaaldrich.com |

A closely related compound, 3-(bromomethyl)-3-methyloxetane, has been studied and its homopolymer has been synthesized and characterized. researchgate.net While structurally similar, the additional methylene (B1212753) group in the side chain of this compound can influence its reactivity and conformational flexibility.

Current Research Landscape and Knowledge Gaps Pertaining to this compound

The current body of scientific literature contains extensive research on the synthesis and application of 3,3-disubstituted oxetanes as a general class of compounds. rsc.orgresearchgate.net However, a specific focus on this compound is notably absent in peer-reviewed journals.

A significant portion of the available information comes from patent literature. For instance, a Chinese patent describes a synthesis method for a compound referred to as "3-methylol-3-brooethyl trimethylene oxide," which corresponds to the structure of this compound. google.com The described method involves the phase-transfer-catalyzed cyclization of a halo-alcohol precursor in an alkaline aqueous solution, reporting a yield of 71.7%. google.com

This reliance on patent literature highlights a critical knowledge gap in the academic understanding of this compound. There is a lack of publicly available, peer-reviewed data on its detailed spectroscopic characterization (e.g., comprehensive 1H and 13C NMR analysis), reactivity profiles under various conditions, and potential applications as a building block in targeted organic synthesis. While data for the analogous 3-bromomethyl-3-methyloxetane exists, direct extrapolation of these properties may not be entirely accurate due to the structural differences. chemicalbook.comresearchgate.net

Research Objectives and Scope within the Context of this compound Chemistry

The identified knowledge gaps provide a clear roadmap for future research on this compound. Key objectives should include:

Development and Optimization of Synthetic Routes: While a synthetic method is outlined in a patent, further investigation into optimizing reaction conditions, exploring alternative synthetic pathways, and scaling up the synthesis would be highly valuable for making this compound more accessible to the research community.

Comprehensive Spectroscopic and Structural Analysis: Detailed characterization using modern spectroscopic techniques, including 1H NMR, 13C NMR, IR, and mass spectrometry, is crucial to establish a definitive and publicly accessible dataset for this compound. X-ray crystallographic analysis, if feasible, would provide invaluable insights into its solid-state conformation.

Exploration of Reactivity: Systematic studies on the reactivity of the bromoethyl side chain in nucleophilic substitution reactions with a variety of nucleophiles would delineate its utility as a synthetic intermediate. Furthermore, investigating the stability of the oxetane ring under these reaction conditions is essential.

Investigation of Polymerization Potential: Drawing parallels with 3-bromomethyl-3-methyloxetane, the potential for this compound to act as a monomer in ring-opening polymerization or other polymerization processes warrants exploration for the development of novel functional polymers.

Synthesis of Novel Derivatives and Evaluation of Their Potential Applications: Utilizing this compound as a starting material, a library of new derivatives could be synthesized. These compounds could then be screened for potential applications in medicinal chemistry, materials science, or agrochemicals, leveraging the unique properties imparted by the 3,3-disubstituted oxetane motif.

Structure

3D Structure

Properties

Molecular Formula |

C6H11BrO |

|---|---|

Molecular Weight |

179.05 g/mol |

IUPAC Name |

3-(2-bromoethyl)-3-methyloxetane |

InChI |

InChI=1S/C6H11BrO/c1-6(2-3-7)4-8-5-6/h2-5H2,1H3 |

InChI Key |

CGGCKUHNUGPGKL-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC1)CCBr |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 2 Bromoethyl 3 Methyloxetane and Analogous 3,3 Disubstituted Oxetanes

Strategic Approaches to Oxetane (B1205548) Ring Construction

The formation of the strained four-membered oxetane ring requires specific synthetic strategies. Key methods include intramolecular cyclizations, photochemical reactions, and transition metal-catalyzed processes.

Intramolecular Etherification and Cyclization Reactions

One of the most common and practical approaches to oxetane synthesis is through intramolecular C–O bond formation, primarily via the Williamson etherification and other base-mediated cyclizations. doi.orgbeilstein-journals.org

Williamson Etherification and Base-Mediated Cyclizations

The Williamson etherification involves the intramolecular reaction of a halo-alcohol or a diol, where one hydroxyl group is converted into a good leaving group (e.g., a tosylate or halide). doi.orgbeilstein-journals.org The subsequent treatment with a strong base promotes an intramolecular SN2 reaction to form the oxetane ring.

The synthesis of 3,3-disubstituted oxetanes often starts from a 1,3-diol precursor. doi.org One of the hydroxyl groups is selectively activated, typically as a tosylate, followed by cyclization promoted by a strong base like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or sodium hydroxide (B78521) (NaOH). doi.orgacs.org For instance, 3,3-disubstituted oxetanes have been synthesized from substituted dimethyl malonates by a sequence involving hydroxymethyl group installation, reduction to the diol, tosylation, and finally, base-mediated cyclization. acs.org Yields for the Williamson etherification step in these syntheses are reported to be between 59% and 87%. acs.org

A one-pot Williamson etherification protocol starting from a diol can also be employed. acs.org This involves an in-situ Appel reaction to convert a primary alcohol to an iodide, followed by base treatment to effect cyclization. acs.org Phase-transfer catalysts can be utilized in aqueous alkaline solutions to facilitate the cyclization of 3-halo-1-propanols, offering a more environmentally friendly approach. google.com

| Starting Material | Key Reagents | Product Type | Reported Yield | Reference |

|---|---|---|---|---|

| Substituted Dimethyl Malonate Derivatives | 1. Reduction (e.g., LiAlH4) 2. Tosylation (TsCl, pyridine) 3. Base (e.g., NaH) | 3,3-Disubstituted Oxetanes | 59-87% (for cyclization) | acs.org |

| 1,3-Diols | 1. Appel Reaction (I2, PPh3, imidazole) 2. Base (e.g., KOtBu) | 2-Substituted Oxetanes | 78-82% | acs.org |

| 3-Halo-1-propanols | NaOH (aq), Phase-Transfer Catalyst | Substituted Oxetanes | High | google.com |

Challenges in these reactions include competing elimination reactions (Grob fragmentation), which are entropically favored. beilstein-journals.org However, the versatility and practicality of the Williamson etherification make it a cornerstone of oxetane synthesis. beilstein-journals.org

Photochemical [2+2] Cycloaddition Reactions (e.g., Paternò-Büchi Reaction for Oxetanes)

Photochemical [2+2] cycloaddition, particularly the Paternò-Büchi reaction, offers a powerful and atom-economical method for constructing the oxetane ring. beilstein-journals.orgmdpi.com This reaction involves the cycloaddition of a carbonyl compound in an excited state with a ground-state alkene. mdpi.comnih.gov

The Paternò-Büchi reaction is initiated by the photo-excitation of a carbonyl compound to its singlet or triplet excited state, which then reacts with an alkene to form a diradical intermediate that cyclizes to the oxetane. doi.org The regioselectivity and stereoselectivity of the reaction are influenced by factors such as the nature of the carbonyl compound and the alkene, the solvent, and the reaction temperature. slideshare.net

This methodology has been successfully applied to the synthesis of a wide variety of oxetanes, including highly substituted and spirocyclic derivatives. doi.orgrsc.org For instance, the reaction of cyclic ketones with maleic acid derivatives has been used to prepare functionalized spirocyclic oxetanes. rsc.org Visible-light-mediated Paternò-Büchi reactions have also been developed, offering a safer and more scalable alternative to traditional UV light sources. doi.org

While highly effective, the Paternò-Büchi reaction can sometimes be limited by competing alkene dimerization. rsc.org However, careful selection of reaction conditions can often mitigate these side reactions. rsc.org

Transition Metal-Catalyzed Methodologies for Oxetane Formation

Transition metal catalysis provides another elegant approach to oxetane synthesis, with rhodium-catalyzed O-H insertion reactions being a prominent example. nih.govresearchgate.net This method involves the reaction of a diazo compound with an alcohol, catalyzed by a rhodium(II) complex, such as rhodium(II) acetate. nih.govumich.edu

The mechanism involves the formation of a rhodium-carbene intermediate from the diazo compound. umich.edu This intermediate then undergoes an intramolecular insertion into a hydroxyl O-H bond, leading to the formation of the oxetane ring. nih.govumich.edu This methodology is highly efficient for the synthesis of di-, tri-, and tetrasubstituted oxetanes, including those with pendant functional groups. nih.gov A key advantage of this method is the ability to generate enantioenriched oxetanes from enantioenriched alcohols with complete retention of configuration. nih.gov

Rhodium-catalyzed O-H insertion has been successfully used to prepare oxetane-2,2-dicarboxylates in high yields. nih.gov The resulting oxetane products can be further derivatized, highlighting their utility as versatile building blocks in medicinal chemistry. nih.gov

| Methodology | Key Features | Advantages | Limitations |

|---|---|---|---|

| Intramolecular Etherification | Base-mediated cyclization of halo-alcohols or activated diols. | Versatile, practical, good for various substitution patterns. beilstein-journals.orgacs.org | Can be subject to competing elimination reactions. beilstein-journals.org |

| Paternò-Büchi Reaction | Photochemical [2+2] cycloaddition of a carbonyl and an alkene. | Atom-economical, provides access to highly substituted and spirocyclic oxetanes. doi.orgbeilstein-journals.orgrsc.org | Potential for competing alkene dimerization, requires photochemical equipment. rsc.org |

| Rhodium-Catalyzed O-H Insertion | Intramolecular reaction of a diazo compound with a hydroxyl group. | High efficiency, good for functionalized oxetanes, stereospecific. nih.gov | Requires synthesis of diazo precursors, catalyst cost. umich.edu |

Introduction and Functionalization of the Bromoethyl Moiety

For the synthesis of 3-(2-bromoethyl)-3-methyloxetane, the bromoethyl group can be introduced either by direct functionalization of a pre-formed oxetane ring or by using a precursor that already contains this moiety.

Direct Bromination and Halogenation Techniques for Existing Oxetane Derivatives

Direct bromination of an existing oxetane derivative, such as 3-methyl-3-oxetanemethanol (B150462), is a straightforward approach. This involves the conversion of the primary alcohol to a bromide. Standard brominating agents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) can be used. Another common method is the Appel reaction, which uses carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃).

The synthesis of 3-bromomethyl-3-methyloxetane, a related compound, often serves as a precursor for further functionalization. google.comresearchgate.net The hydroxyl group of 3-methyl-3-oxetanemethanol can be converted to other leaving groups, such as a tosylate, which can then be displaced by a bromide nucleophile. researchgate.net

Synthesis via Precursors Incorporating the 2-Bromoethyl Group

An alternative strategy involves constructing the oxetane ring from a precursor that already contains the 2-bromoethyl group. This approach often begins with a molecule that has the necessary carbon skeleton and the bromoethyl functionality. For example, a suitable 1,3-diol or halo-alcohol containing the bromoethyl side chain could be cyclized using the methods described in section 2.1.1.

Control of Stereochemistry in the Synthesis of Oxetane Derivatives

The synthesis of stereochemically defined oxetanes, particularly those with quaternary stereocenters like this compound, presents a significant challenge in synthetic chemistry. Control over the three-dimensional arrangement of atoms is crucial as it directly influences the biological activity and material properties of the final compound. Several advanced methodologies have been developed to address this challenge, enabling the preparation of enantiomerically enriched and diastereomerically pure oxetane derivatives.

A prominent strategy for achieving stereocontrol is the asymmetric desymmetrization of prochiral oxetanes. This approach utilizes a chiral catalyst to selectively transform one of two enantiotopic groups in a symmetrical starting material, thereby inducing chirality. For instance, the desymmetrization of prochiral oxetanes tethered with an internal sulfur or selenium nucleophile can be achieved with a chiral Brønsted acid catalyst. nih.govnsf.gov This method efficiently generates all-carbon quaternary stereocenters with high enantioselectivities. nih.govnsf.govresearchgate.net Similarly, chiral phosphoric acids have been employed as catalysts in the desymmetrization of oxetanes for the asymmetric synthesis of chiral pyrrolidines bearing an all-carbon quaternary stereocenter at the 3-position. acs.org

Another effective method involves the use of chiral auxiliaries . A readily available tert-butylsulfinamide chiral auxiliary has been successfully used for the desymmetrization of oxetanes, providing excellent diastereocontrol under mild conditions with a catalyst like In(OTf)₃. acs.org

Stereoselective cyclization of acyclic precursors is a cornerstone of chiral oxetane synthesis. The classic Williamson etherification can be rendered stereoselective by starting with enantioenriched 1,3-diols. acs.org For example, the stereocontrolled synthesis of 2,4-disubstituted oxetanes begins with the stereoselective reduction of an aldol (B89426) precursor to obtain syn- and anti-diols. acs.org These diols are then converted to oxetanes with inversion of stereochemistry, allowing for the synthesis of specific diastereoisomers. acs.org Iridium-catalyzed alcohol-vinyl epoxide C-C coupling has also emerged as a powerful tool for the diastereo- and enantioselective synthesis of 2,3-trisubstituted oxetanes bearing all-carbon quaternary stereocenters. nih.gov

The Paternò-Büchi reaction , a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, can also be guided to produce specific stereoisomers. nih.govresearchgate.netbeilstein-journals.org The stereochemical outcome is influenced by the reaction conditions and the nature of the reactants. nih.gov For example, the reaction of chiral phenylglyoxylate (B1224774) esters with furan (B31954) derivatives can proceed with high diastereoselectivity. researchgate.net Furthermore, the first highly enantioselective Paternò-Büchi reaction between quinolones and ketoesters has been developed using a chiral iridium photocatalyst, yielding oxetane products with excellent enantiomeric excess. beilstein-journals.org

Halocyclization reactions of precursors such as 2-azidoallyl alcohols and silylated-homoallylic alcohols have been shown to proceed with high diastereoselectivity to form 3,3-disubstituted oxetanes. doi.org These methods provide a direct route to functionalized oxetanes with defined relative stereochemistry.

The table below summarizes selected stereoselective methods for the synthesis of oxetane derivatives.

| Method | Catalyst/Auxiliary | Substrate Type | Key Feature | Ref. |

| Asymmetric Desymmetrization | Chiral Brønsted Acid | Prochiral oxetane with internal nucleophile | Generation of all-carbon quaternary stereocenters with high enantioselectivity. | nih.govnsf.govresearchgate.net |

| Asymmetric Desymmetrization | tert-Butylsulfinamide / In(OTf)₃ | Oxetane | High diastereocontrol under mild conditions. | acs.org |

| Stereoselective Cyclization | - | Enantioenriched 1,3-diols | Formation of specific diastereoisomers via double inversion. | acs.org |

| Iridium-Catalyzed Coupling | Iridium catalyst | Alcohol and vinyl epoxide | Diastereo- and enantioselective synthesis of 2,3-trisubstituted oxetanes. | nih.gov |

| Paternò-Büchi Reaction | Chiral Iridium Photocatalyst | Quinolones and ketoesters | Highly enantioselective [2+2] cycloaddition. | beilstein-journals.org |

| Halocyclization | - | Homoallylic alcohols | High diastereoselectivity in the formation of 3,3-disubstituted oxetanes. | doi.org |

Optimization of Reaction Conditions and Scalability for Oxetane Building Blocks

The transition from laboratory-scale synthesis to large-scale industrial production of oxetane building blocks, including this compound, requires rigorous optimization of reaction conditions and the development of scalable protocols. Key considerations in this process include reaction efficiency, cost-effectiveness, safety, and the stability of the oxetane ring under various conditions.

A significant body of work has focused on optimizing synthetic protocols for 3,3-disubstituted oxetanes with the goal of scaling up to kilogram quantities in a single run. rsc.orgchemrxiv.org This involves a comprehensive study of the oxetane core's tolerance to a wide range of reaction conditions, including oxidation, reduction, alkylation, acylation, nucleophilic substitution, and C-C bond formation under both acidic and basic conditions. rsc.orgchemrxiv.org Such studies help to define a chemical stability profile for the oxetane moiety, guiding the design of robust and scalable synthetic routes. rsc.org

The Williamson etherification , a common method for forming the oxetane ring via intramolecular cyclization of a 1,3-diol derivative, is a prime candidate for scale-up. acs.orgillinois.edu Optimization of this reaction often involves the choice of base (e.g., NaH, KOtBu), solvent, and temperature to maximize yield and minimize side reactions. acs.orgnih.gov For example, in the synthesis of certain 2,3-trisubstituted oxetanes, a one-pot mesylation followed by sodium hydride-mediated cyclization proved effective. nih.gov

The development of flow chemistry has provided a powerful tool for improving the scalability of certain reactions. illinois.edu Flow reactors offer enhanced control over reaction parameters such as temperature and mixing, leading to improved yields and safety, particularly for highly exothermic or sensitive reactions.

Late-stage functionalization is another important strategy for the scalable synthesis of complex molecules containing an oxetane ring. nih.gov Introducing the oxetane moiety late in the synthetic sequence can circumvent potential degradation of the strained ring during harsh reaction conditions required for earlier steps. nih.gov This approach, however, can be linear and may limit the rapid generation of analogs. nih.gov

The table below highlights key parameters and strategies for the optimization and scalability of oxetane synthesis.

| Parameter/Strategy | Description | Importance for Scalability | Ref. |

| Reaction Condition Tolerance | Systematic study of the oxetane ring's stability under various chemical transformations. | Predicts potential issues and allows for the design of robust multi-step syntheses. | rsc.orgchemrxiv.org |

| Williamson Etherification Optimization | Fine-tuning of base, solvent, and temperature for intramolecular cyclization. | A widely used and scalable method for oxetane ring formation. | acs.orgillinois.edu |

| Flow Chemistry | Use of continuous flow reactors for synthesis. | Offers better control over reaction parameters, improving safety and efficiency on a large scale. | illinois.edu |

| Late-Stage Functionalization | Introduction of the oxetane ring towards the end of a synthetic sequence. | Avoids degradation of the strained ring during a long synthesis. | nih.gov |

| Starting Material | Utilization of readily available and inexpensive precursors like oxetan-3-one. | Reduces the overall cost and complexity of the manufacturing process. | chemrxiv.orgenamine.netdigitellinc.com |

| Modular Synthesis | Development of flexible synthetic routes that allow for easy diversification. | Enables the efficient production of a library of related compounds. | enamine.net |

Elucidation of Reactivity Patterns in 3 2 Bromoethyl 3 Methyloxetane

Ring-Opening Reactions of the Oxetane (B1205548) Core

The four-membered oxetane ring is strained and susceptible to ring-opening reactions under various conditions. The substitution pattern at the 3-position significantly influences the stability and reactivity of the ring.

Cationic Ring-Opening Mechanisms and Kinetics

Cationic ring-opening polymerization is a characteristic reaction of oxetanes. tandfonline.com This process is typically initiated by strong acids or electrophiles, leading to the formation of a tertiary oxonium ion. radtech.org The polymerization of 3,3-disubstituted oxetanes often exhibits an induction period followed by a rapid, thermally accelerated polymerization. tandfonline.com This is attributed to the initial formation of a stable tertiary oxonium ion, which then slowly ring-opens to propagate the polymerization. radtech.org

The kinetics of these reactions can be complex. For instance, studies on 3,3-bischloromethyloxetane have shown that the initially formed secondary oxonium ions rapidly convert to more stable cyclic tertiary oxonium species, which can persist in the reaction mixture for extended periods at room temperature. tandfonline.com The rate-determining step in the polymerization of some 3,3-disubstituted oxetanes is believed to be the ring-opening of this tertiary oxonium ion. radtech.org Theoretical studies using density functional theory (DFT) have been employed to investigate the mechanism of ring-opening polymerization of oxetane cations, revealing that the polymerization proceeds by the continuous attack of the oxygen atom of an oxetane molecule on the carbon atom of the oxetane cation. rsc.org

The polymerization process can be influenced by various factors. For example, carrying out the photopolymerization at higher temperatures or copolymerizing with more reactive monomers like epoxides can shorten the induction period. radtech.org

Nucleophilic Ring-Opening Pathways and Regioselectivity

The oxetane ring can also be opened by nucleophiles. magtech.com.cn In general, strong nucleophiles tend to attack the less sterically hindered carbon atom adjacent to the oxygen. magtech.com.cn However, in the case of 3,3-disubstituted oxetanes, the steric hindrance around the quaternary carbon at the 3-position directs the nucleophilic attack to the methylene (B1212753) carbons of the ring.

The regioselectivity of nucleophilic ring-opening can be controlled by the reaction conditions. Under acidic conditions, weaker nucleophiles can attack the more substituted carbon atom adjacent to the oxygen, proceeding through a more carbocation-like transition state. magtech.com.cn The development of catalytic systems, such as those based on chiral Brønsted acids, allows for asymmetric ring-opening of 3-substituted oxetanes, providing access to chiral building blocks. rsc.org

Intramolecular nucleophilic ring-opening is also a significant pathway, especially when a nucleophilic group is present in the side chain. nih.govacs.org For instance, 3,3-disubstituted oxetanes bearing an internal alcohol or amine functionality can readily undergo ring-opening under acidic conditions. nih.govacs.org

Influence of 3,3-Disubstitution on Oxetane Ring Stability and Reactivity

The 3,3-disubstitution pattern significantly enhances the stability of the oxetane ring compared to unsubstituted or monosubstituted oxetanes. nih.govacs.org This increased stability is attributed to the steric hindrance provided by the substituents at the 3-position, which blocks the path of external nucleophiles to the antibonding orbital of the C-O bond. nih.gov

Despite this enhanced stability, 3,3-disubstituted oxetanes are not inert. They can undergo ring-opening reactions under specific conditions, particularly in the presence of strong acids or internal nucleophiles. nih.govacs.orgdoi.org The stability of the oxetane core is a key consideration in synthetic design, and often the oxetane moiety is introduced in the later stages of a synthesis to avoid harsh reaction conditions that could lead to ring-opening. nih.govacs.org

| Ring-Opening Reaction | Conditions | Key Features |

|---|---|---|

| Cationic Polymerization | Strong acids, electrophiles | Induction period, formation of stable tertiary oxonium ion tandfonline.comradtech.org |

| Nucleophilic Opening | Strong nucleophiles | Attack at less hindered methylene carbons magtech.com.cn |

| Acid-Catalyzed Nucleophilic Opening | Weak nucleophiles, acidic conditions | Potential for attack at the more substituted carbon magtech.com.cn |

| Intramolecular Ring-Opening | Internal nucleophile, acidic conditions | Facile cyclization to form new heterocyclic systems nih.govacs.org |

Reactivity of the 2-Bromoethyl Side Chain

The 2-bromoethyl side chain of 3-(2-Bromoethyl)-3-methyloxetane provides a versatile handle for further functionalization through nucleophilic substitution and cross-coupling reactions.

Nucleophilic Substitution Reactions (e.g., SN2 Pathways)

The primary alkyl bromide of the 2-bromoethyl group is susceptible to nucleophilic substitution reactions, primarily proceeding through an SN2 mechanism. uci.eduwikipedia.orgchemicalnote.com In an SN2 reaction, a nucleophile attacks the carbon atom bearing the leaving group (bromide) from the backside, leading to a concerted bond-forming and bond-breaking process. wikipedia.orglibretexts.org

The rate of an SN2 reaction is influenced by several factors, including the strength of the nucleophile, the nature of the leaving group, steric hindrance around the reaction center, and the solvent. libretexts.org Since the carbon atom attached to the bromine is a primary carbon, it is relatively unhindered, favoring the SN2 pathway. wikipedia.orgmasterorganicchemistry.com A variety of nucleophiles, such as amines, alkoxides, and cyanides, can be used to displace the bromide and introduce new functional groups. numberanalytics.comnumberanalytics.com

| Factor | Influence on SN2 Reaction Rate |

|---|---|

| Substrate | Primary alkyl halides (like the 2-bromoethyl group) are highly reactive. wikipedia.orgmasterorganicchemistry.com |

| Nucleophile | Stronger nucleophiles lead to faster reactions. libretexts.org |

| Leaving Group | Bromide is a good leaving group. |

| Solvent | Polar aprotic solvents generally favor SN2 reactions. libretexts.org |

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The 2-bromoethyl side chain can also participate in various transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. numberanalytics.comnih.gov These reactions are powerful tools in modern organic synthesis for building molecular complexity. nih.govyoutube.com

Carbon-Carbon Bond Formation: Reactions such as Suzuki, Negishi, and Kumada couplings can be employed to form C-C bonds. organic-chemistry.orgillinois.edu These reactions typically involve a palladium or nickel catalyst and an organometallic reagent (e.g., organoboron, organozinc, or Grignard reagents). organic-chemistry.orgillinois.edu The development of new catalytic systems has expanded the scope of these reactions to include alkyl halides. nih.gov

Carbon-Heteroatom Bond Formation: The Buchwald-Hartwig amination and related C-N and C-O coupling reactions allow for the formation of bonds between the carbon of the side chain and nitrogen or oxygen nucleophiles. numberanalytics.commdpi.comnih.gov These reactions are typically catalyzed by palladium or copper complexes. mdpi.comnih.gov

The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in these cross-coupling reactions. numberanalytics.com

Computational and Theoretical Investigations of 3 2 Bromoethyl 3 Methyloxetane Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

The oxetane (B1205548) ring is known to be puckered, not planar, a feature that minimizes steric strain between the substituents. acs.org For unsubstituted oxetane, X-ray diffraction analysis has determined a puckering angle of 8.7°. nih.gov The introduction of substituents at the C3 position, as in 3-(2-Bromoethyl)-3-methyloxetane, is expected to influence this puckering. The presence of both a methyl group and a bromoethyl group at the same carbon atom introduces significant steric bulk, which would likely affect the ring's conformation.

Calculations would typically optimize the geometry to find the lowest energy conformation, providing data on bond lengths, bond angles, and dihedral angles. The bond lengths and angles within the oxetane ring are strained compared to acyclic ethers. nih.gov For instance, the C-O-C bond angle in unsubstituted oxetane is approximately 90.2°, and the C-C-C angle is about 84.8°, both significantly deviating from the ideal tetrahedral angle of 109.5°. acs.org

The electronic structure, including the distribution of electron density and the nature of the molecular orbitals (HOMO and LUMO), can also be elucidated. The oxygen atom, being highly electronegative, will be the site of highest electron density, and its lone pairs will occupy the highest occupied molecular orbital (HOMO). The bromoethyl group introduces another polar site due to the electronegativity of the bromine atom, making the C-Br bond susceptible to nucleophilic attack.

Table 1: Predicted Molecular Geometry Parameters for the Oxetane Ring in this compound

| Parameter | Predicted Value (based on substituted oxetanes) |

| C-O Bond Length | ~1.46 Å |

| C-C Bond Length | ~1.53 Å |

| C-O-C Bond Angle | ~90.2° |

| C-C-O Bond Angle | ~92.0° |

| C-C-C Bond Angle | ~84.8° |

| Puckering Angle | > 8.7° (increased due to substitution) |

| Note: These values are based on data for unsubstituted and other substituted oxetanes and serve as estimations for this compound. acs.org |

Density Functional Theory (DFT) Studies on Reaction Mechanisms, including Ring-Opening Polymerization

Density Functional Theory (DFT) is a widely used computational method to study reaction mechanisms, providing insights into the energetics and transition states of chemical processes. For this compound, a key reaction of interest is ring-opening polymerization.

Theoretical studies on the cationic ring-opening polymerization of oxetanes have shown that the reaction proceeds via an SN2 mechanism. The process is typically initiated by an acid, which protonates the oxygen atom of the oxetane ring, making it a better leaving group. Subsequently, a nucleophile, which can be another oxetane monomer, attacks one of the α-carbon atoms, leading to ring opening and chain propagation.

In the case of this compound, the presence of substituents at the C3 position does not alter the fundamental mechanism but does influence the reactivity. The methyl and bromoethyl groups are not directly attached to the electrophilic carbon centers (C2 and C4). However, their steric bulk can hinder the approach of the incoming nucleophile. DFT calculations can model the transition state structures for nucleophilic attack at both C2 and C4, allowing for a comparison of the activation energies and prediction of the regioselectivity of the ring-opening. Generally, in the absence of strong electronic directing groups at the α-positions, the attack occurs at the less sterically hindered carbon.

Furthermore, DFT can be employed to investigate other potential reactions, such as nucleophilic substitution at the bromoethyl side chain. By calculating the activation barriers for competing pathways (ring-opening vs. side-chain substitution), a predictive understanding of the molecule's chemical behavior can be achieved.

Modeling of Ring Strain and Conformational Preferences in Oxetanes

The reactivity of cyclic compounds is often driven by the release of ring strain. The oxetane ring possesses a significant amount of strain energy, estimated to be around 25.5 kcal/mol (106 kJ/mol), which is slightly less than that of an epoxide but substantially more than that of a tetrahydrofuran (B95107) (THF) ring. nih.govresearchgate.net This inherent strain is a key factor in its propensity to undergo ring-opening reactions.

Conformational analysis, typically performed using molecular mechanics or higher-level quantum methods, can identify the most stable conformations of the this compound molecule. This includes the orientation of the bromoethyl side chain relative to the oxetane ring. The conformational preferences will be dictated by a balance of steric and electronic interactions, including gauche and anti-conformers along the C-C bonds of the ethyl chain. Understanding the predominant conformation is crucial as it represents the ground state from which reactions will occur.

Table 2: Comparative Ring Strain Energies of Cyclic Ethers

| Compound | Ring Size | Ring Strain Energy (kcal/mol) |

| Oxirane (Epoxide) | 3 | ~27 |

| Oxetane | 4 | ~25.5 |

| Tetrahydrofuran (THF) | 5 | ~5.6 |

| Source: Data compiled from various sources on cyclic ether chemistry. nih.govresearchgate.net |

Predictive Studies of Reactivity and Selectivity in Oxetane Transformations

Predictive studies, leveraging computational tools, can forecast the reactivity and selectivity of this compound in various chemical transformations. nih.gov The molecule possesses multiple reactive sites: the oxetane oxygen, the two α-carbons of the oxetane ring, and the carbon atom bonded to the bromine.

Computational models can predict the most likely site of attack by calculating the energies of the possible transition states. These models can also take into account the nature of the nucleophile and the reaction conditions. For instance, a bulky nucleophile would be predicted to show a higher preference for the less sterically encumbered α-carbon.

Furthermore, predictive studies can assess the competition between ring-opening and reactions at the bromoethyl side chain. The C-Br bond is susceptible to SN2 attack by nucleophiles. Computational analysis of the activation energies for ring-opening versus substitution at the side chain can predict which reaction pathway is more favorable under a given set of conditions. The electronic effects of the substituents can also be modeled; for example, the electron-donating nature of the methyl group and the electron-withdrawing nature of the bromoethyl group can have subtle but predictable effects on the reactivity of the oxetane ring. nih.gov

Advanced Spectroscopic and Structural Characterization of 3 2 Bromoethyl 3 Methyloxetane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of 3-(2-Bromoethyl)-3-methyloxetane and its analogs. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the precise assignment of the molecular structure.

In the ¹H NMR spectrum of oxetane (B1205548) derivatives, the protons on the four-membered ring typically exhibit distinct chemical shifts. For the parent oxetane, the methylene (B1212753) protons adjacent to the oxygen atom appear at approximately 4.65 ppm, while the other methylene protons are observed around 2.61 ppm. researchgate.net The substitution pattern significantly influences these chemical shifts due to changes in electron density and spatial proximity. For instance, in 3,3-disubstituted oxetanes, the methylene protons of the oxetane ring appear as distinct doublets. mdpi.comnih.gov

For this compound, specific resonances are expected for the methyl group, the methylene groups of the bromoethyl side chain, and the methylene protons of the oxetane ring. The presence of the bromine atom will deshield the adjacent methylene protons, causing them to appear at a lower field.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the oxetane ring in the parent compound resonate at approximately 72.8 ppm (C-O) and 23.1 ppm (C-C-O). illinois.edu Substitution on the ring will cause predictable shifts in these values. For example, a methyl group at the 3-position will introduce a new signal for the methyl carbon and shift the signals of the ring carbons.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Oxetane Derivatives

| Compound/Substituent | Oxetane Ring Protons (α to O) | Oxetane Ring Protons (β to O) | Substituent Protons |

|---|---|---|---|

| Oxetane researchgate.net | 4.65 | 2.61 | - |

| 3,3-Diaryloxetane mdpi.comnih.gov | 4.88 (d), 4.91 (d) | - | Aryl protons |

| 3-Bromomethyl-3-methyloxetane chemicalbook.com | - | - | CH₃: s, CH₂Br: s, Oxetane CH₂: s |

| 3-Methyl-3-oxetanemethanol (B150462) spectrabase.com | - | - | CH₃: s, CH₂OH: s, OH: s, Oxetane CH₂: s |

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Oxetane Derivatives

| Compound/Substituent | Oxetane Ring Carbons (α to O) | Oxetane Ring Carbons (β to O) | Substituent Carbons |

|---|---|---|---|

| Oxetane illinois.edu | 72.8 | 23.1 | - |

| 2-Methyl-oxetane illinois.edu | 78.3, 66.6 | 29.2 | 24.1 (CH₃) |

Note: Specific chemical shift values can vary depending on the solvent and the specific derivative.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules, providing a characteristic "fingerprint" for a given compound. For this compound, these techniques can confirm the presence of key functional groups and provide insight into the ring structure.

The oxetane ring itself has characteristic vibrational modes. The C-O-C stretching vibration in oxetanes typically appears in the region of 950-980 cm⁻¹. The strained nature of the four-membered ring can influence the position and intensity of these bands. docbrown.info

Key absorptions in the IR spectrum of this compound would include:

C-H stretching vibrations for the alkyl groups (methyl and methylene) in the 2850-3000 cm⁻¹ region. docbrown.info

C-Br stretching vibration , which is typically found in the lower frequency region of the spectrum, around 500-750 cm⁻¹. docbrown.info

C-O-C stretching vibration of the oxetane ring.

Raman spectroscopy, which is sensitive to non-polar bonds, can provide complementary information, particularly for the C-C and C-Br bonds.

Table 3: Characteristic Infrared Absorption Frequencies for Oxetane Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|

| C-H Stretching (Alkyl) | 2850 - 3000 | docbrown.info |

| C-O-C Stretching (Oxetane Ring) | 950 - 980 | docbrown.info |

| C-Br Stretching | 500 - 750 | docbrown.info |

| C-C-C Skeletal Vibrations | ~1255 - 1140 and ~840 - 790 | docbrown.info |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elucidating the fragmentation pathways of this compound. The molecular formula of this compound is C₅H₉BrO, with a monoisotopic mass of approximately 163.98368 Da. nih.gov

Upon electron impact ionization, the molecule will form a molecular ion, [M]⁺. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a roughly 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M and M+2) with nearly equal intensities. docbrown.info This isotopic signature is a key identifier for bromine-containing compounds.

The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for alkyl halides include the cleavage of the carbon-halogen bond and alpha-cleavage. youtube.com For ethers, fragmentation often occurs alpha to the oxygen atom. libretexts.org In the case of this compound, likely fragmentation patterns would involve:

Loss of a bromine radical (•Br) to form a carbocation.

Cleavage of the bromoethyl side chain.

Ring-opening of the oxetane moiety followed by further fragmentation.

The resulting fragment ions would be detected, and their mass-to-charge ratios (m/z) would help to piece together the structure of the original molecule.

Table 4: Predicted Mass Spectrometric Data for this compound

| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |

|---|---|---|---|

| [M]⁺ | 164 | 166 | Molecular Ion |

| [M-Br]⁺ | 85 | 85 | Loss of Bromine |

| [M-CH₂Br]⁺ | 71 | 71 | Loss of Bromomethyl radical |

| [C₄H₉]⁺ | 57 | 57 | Butyl cation fragment |

Note: The relative intensities of these peaks will depend on the stability of the resulting ions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise three-dimensional arrangement of atoms in the solid state. While obtaining a suitable single crystal of this compound could be a prerequisite, the resulting data would be invaluable.

Furthermore, the crystal packing would reveal any intermolecular interactions, such as dipole-dipole interactions or weak hydrogen bonds, which can influence the physical properties of the compound.

Advanced Analytical Techniques for Purity and Isomeric Analysis

Ensuring the purity and isomeric integrity of this compound is critical for its application. Advanced analytical techniques are employed for this purpose.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful separation techniques used to determine the purity of the compound. By comparing the retention time of the main peak with that of known standards, the presence of impurities can be identified and quantified. Many commercial suppliers of oxetane derivatives specify the purity as determined by GC or HPLC. tcichemicals.com

These chromatographic techniques are also crucial for the analysis of isomers. For instance, if there were a possibility of forming positional isomers during the synthesis of this compound, such as 2-(2-bromoethyl)-2-methyloxetane, GC or HPLC could be used to separate and quantify them.

Capillary Electrophoresis (CE) is another high-resolution separation technique that can be applied to the analysis of charged derivatives or in specific buffer systems to separate neutral isomers.

The coupling of these separation techniques with mass spectrometry (e.g., GC-MS or LC-MS) provides an even more powerful analytical tool, allowing for the identification of impurities and isomers based on both their retention times and their mass spectra.

Future Prospects and Emerging Research Frontiers in 3 2 Bromoethyl 3 Methyloxetane Chemistry

Development of Green and Sustainable Synthetic Routes

Traditional syntheses of functionalized oxetanes often rely on multi-step processes involving hazardous reagents and generating significant waste. google.com The future of 3-(2-Bromoethyl)-3-methyloxetane synthesis will prioritize environmentally benign methodologies that offer high atom economy and operational simplicity.

Key research directions are likely to include:

Biocatalysis: The use of enzymes, such as halohydrin dehalogenases, is an emerging strategy for the enantioselective formation of chiral oxetanes. researchgate.net Engineering a biocatalytic platform for the cyclization of a suitable precursor alcohol could provide a highly efficient and selective route to enantiopure this compound.

Photochemical Methods: Catalyst-free photochemical reactions, such as the ring contraction of 2,5-dihydrofurans using diazo compounds under visible light, present a mild and versatile method for creating functionalized oxetanes. rsc.orgrsc.org Adapting this strategy could enable the direct synthesis of oxetanes with diverse side chains.

C-H Functionalization: Direct C-H bond oxidative cyclization of unactivated alcohols represents a paradigm shift in heterocycle synthesis. researchgate.netacs.org Developing a protocol that selectively functionalizes a C-H bond in a suitable precursor to form the oxetane (B1205548) ring would be a highly atom-economical approach.

Solvent-Free and Phase-Transfer Catalysis: A patented method for synthesizing oxetane compounds involves a phase-transfer catalyst in an alkaline aqueous solution, completely avoiding organic solvents. google.com This approach, which involves the intramolecular cyclization of a 3-halo-1-propanol derivative, is simple, low-cost, and environmentally friendly, making it a prime candidate for the industrial-scale production of this compound.

| Synthetic Strategy | Key Features | Potential Advantages for this compound | Reference |

| Biocatalysis | Use of engineered enzymes (e.g., halohydrin dehalogenases). | High enantioselectivity, mild reaction conditions, reduced waste. | researchgate.net |

| Photochemical Ring Contraction | Visible light irradiation, catalyst-free. | Operational simplicity, excellent functional group tolerance. | rsc.orgrsc.org |

| C-H Oxidative Cyclization | Direct functionalization of C-H bonds in alcohol substrates. | High atom economy, access from simple precursors. | researchgate.netacs.org |

| Phase-Transfer Catalysis | Solvent-free or aqueous media, simple reagents. | Low cost, environmental friendliness, suitable for industrial scale-up. | google.com |

Exploration of Novel Catalytic Transformations

Catalysis is central to unlocking the full synthetic potential of this compound, particularly for its polymerization and transformation into other valuable molecules. Future research will focus on developing more efficient, selective, and robust catalysts.

Cationic Ring-Opening Polymerization (CROP): This is the most common method for polymerizing oxetanes. While classic catalysts like boron trifluoride etherate (BF₃·OEt₂) are effective for producing homopolymers of related monomers like BrMMO, research is moving towards more sophisticated systems. researchgate.net The development of solid-acid catalysts, such as silica-supported heteropolyacid salts, offers significant advantages like easy separation, reusability, and reduced corrosion, aligning with green chemistry principles. oup.com

Ring-Opening Copolymerization (ROCOP): Creating copolymers allows for the fine-tuning of material properties. Novel catalysts, such as specific Zr(IV) complexes, have shown the ability to copolymerize oxetanes with other monomers like anhydrides to produce well-defined poly(ester-alt-ethers). acs.org Applying such catalysts to this compound and comonomers like tetrahydrofuran (B95107) (THF) or epoxides could yield a new class of functional copolymers with tailored properties. acs.orgnih.gov

Redox-Switchable Catalysis: An exciting frontier is the development of catalysts whose activity and selectivity can be toggled by changing the oxidation state of the metal center or ligand. tennessee.edu This "on/off" control over polymerization could enable the synthesis of complex polymer architectures, such as block copolymers, from a single catalyst system.

| Catalyst Type | Transformation | Key Advantages & Research Focus | Reference |

| Solid-Acid Catalysts | Cationic Ring-Opening Polymerization (CROP) | Heterogeneous, reusable, environmentally friendly. | oup.com |

| Zr(IV) Complexes | Ring-Opening Copolymerization (ROCOP) | Controlled synthesis of alternating copolymers (e.g., polyesters). | acs.org |

| Redox-Switchable Catalysts | Controlled Polymerization | "On/off" switching of catalytic activity for creating complex polymer architectures. | tennessee.edu |

| Lewis Acids (e.g., BF₃·OEt₂) | Cationic Ring-Opening Polymerization (CROP) | Well-established for synthesizing homopolymers and copolymers. | researchgate.netnih.gov |

Advanced Applications in Specialty Polymers and Responsive Materials

The true value of this compound lies in its potential as a monomer for high-performance materials. The resulting polyether backbone, combined with the pendant bromoethyl groups, creates a versatile polymer platform.

Energetic Binders: The bromoethyl side chain is an ideal anchor for introducing energetic functionalities like azido (B1232118) (-N₃) or nitro (-NO₂) groups via nucleophilic substitution. researchgate.net Polymers derived from 3-azidomethyl-3-methyloxetane (AMMO), an analogue of the target compound, are well-known energetic binders for propellants and explosives. nih.gov Poly[3-(2-azidoethyl)-3-methyloxetane], derived from the title compound, would be a promising candidate for a new generation of melt-castable energetic thermoplastic elastomers with potentially improved mechanical properties and thermal stability.

Stimuli-Responsive Materials: The polar oxetane backbone and the modifiable side chain could be used to design "smart" materials that respond to external stimuli like pH, light, or temperature. researchgate.net For instance, the bromoethyl group could be functionalized with photo-responsive units like azobenzenes, leading to materials that change shape or properties upon light irradiation.

Photocurable Resins: Difunctional oxetanes are known to be highly reactive in photoinitiated cationic polymerization, making them excellent candidates for UV-curable coatings, inks, and adhesives. researchgate.net While this compound is monofunctional, it could be used as a reactive diluent or copolymerized with difunctional oxetanes to modify the properties (e.g., flexibility, adhesion) of the cured material.

| Polymer Application | Enabling Feature | Projected Properties & Function | Analogous Research |

| Energetic Binders | Bromoethyl group allows conversion to azidoethyl group. | High energy density, good mechanical properties, melt-castable. | nih.govresearchgate.net |

| Stimuli-Responsive Materials | Modifiable side chain for attaching functional moieties. | Materials that respond to light, pH, or temperature. | researchgate.net |

| Specialty Elastomers | Copolymerization with monomers like THF. | Tunable flexibility and thermal properties. | nih.gov |

| Photocurable Systems | Reactivity in cationic polymerization. | Modifier for UV-cured coatings and adhesives. | researchgate.net |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from laboratory-scale synthesis to industrial production often faces challenges related to safety, scalability, and reproducibility. Flow chemistry and automated synthesis offer powerful solutions that are particularly relevant for oxetane chemistry.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters like temperature, pressure, and residence time. youtube.com This is crucial for managing highly exothermic or rapid reactions, such as ring-opening polymerizations, and for handling unstable intermediates. thieme-connect.com For example, the generation of highly reactive organolithium species of oxetanes, which are unstable in batch processes, has been successfully achieved under cryogenic flash-flow conditions. thieme-connect.com This technology could be instrumental for the safe and efficient large-scale synthesis of this compound and its subsequent derivatization.

Automated Synthesis Platforms: Automated synthesizers can significantly accelerate research by performing multi-step reactions, purifications, and analyses with minimal human intervention. rsc.org Such platforms would be invaluable for rapidly screening different catalysts, reaction conditions, and comonomers to optimize the synthesis of polymers from this compound and to explore its derivatization into libraries of new compounds for applications in materials science and medicinal chemistry.

| Technology | Key Advantage | Application to this compound | Reference |

| Flow Chemistry | Enhanced safety, scalability, precise control over reactions. | Safe handling of exothermic polymerizations; on-demand generation of reactive intermediates for derivatization. | youtube.comthieme-connect.com |

| Automated Synthesis | High-throughput screening and optimization. | Accelerated discovery of new catalysts, polymer formulations, and functional derivatives. | rsc.org |

Q & A

Q. What are the optimal synthetic routes for 3-(2-Bromoethyl)-3-methyloxetane, and how can reaction conditions be tailored to minimize side reactions?

Methodological Answer: The synthesis of brominated oxetanes often involves nucleophilic substitution or bromination of pre-functionalized oxetane derivatives. For example, one-step bromination of cyclic ethers using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) under controlled temperatures (0–25°C) can yield bromoethyl-substituted oxetanes . Key considerations include:

- Solvent selection : Use aprotic solvents (e.g., dichloromethane) to avoid hydrolysis.

- Stoichiometry : Maintain a 1:1 molar ratio of oxetane precursor to brominating agent to prevent over-bromination.

- Temperature control : Low temperatures (e.g., 0°C) reduce side reactions like ring-opening.

Characterization via H/C NMR and GC-MS is critical to confirm purity and structure .

Q. How can the structural integrity of this compound be validated using spectroscopic techniques?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion peak for C₆H₁₁BrO (calc. 178.00 g/mol).

- Elemental Analysis : Verify Br content (~44.8% by weight) to rule out impurities .

Advanced Research Questions

Q. How does this compound perform as a monomer in synthesizing ion-conductive polymers, and what parameters influence copolymer reactivity?

Methodological Answer: This compound can act as a crosslinkable monomer in polyurethanes (PUs) or polyethers. For example:

- Copolymerization : React with diols or diamines to form segmented PUs. Adjust the molar ratio of soft (e.g., polyethylene glycol) to hard segments (e.g., bromoethyl-oxetane) to tune ionic conductivity .

- Kinetic Studies : Monitor reactivity ratios (e.g., using the Mayo-Lewis equation) to determine copolymer composition. Differential scanning calorimetry (DSC) can assess glass transition temperatures (), which correlate with ion mobility .

- Ionic Conductivity : Blend with lithium salts (e.g., LiTFSI) and measure conductivity via electrochemical impedance spectroscopy (EIS). Optimal performance is achieved at 20–30 wt% Li salt .

Q. What strategies mitigate competing ring-opening reactions during functionalization of this compound?

Methodological Answer:

- Protecting Groups : Temporarily protect the oxetane oxygen with trimethylsilyl (TMS) groups during bromoethyl functionalization to prevent ring-opening .

- Low-Temperature Reactions : Perform substitutions (e.g., SN2 with amines) at –20°C to reduce nucleophilic attack on the oxetane ring.

- Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .

Q. How can conflicting data on bromoethyl-oxetane reactivity in different solvent systems be resolved?

Methodological Answer:

- Controlled Experiments : Compare reaction outcomes (yield, byproducts) in polar aprotic (e.g., DMF) vs. non-polar (e.g., toluene) solvents.

- Computational Modeling : Use density functional theory (DFT) to calculate activation energies for competing pathways (e.g., bromoethyl substitution vs. ring-opening).

- Kinetic Profiling : Conduct time-resolved H NMR to track intermediate species and identify solvent-dependent rate constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.